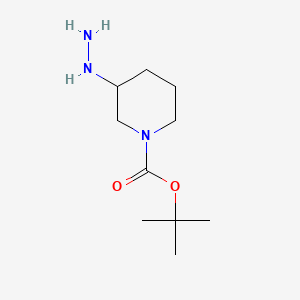

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate

Description

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate is a piperidine derivative featuring a hydrazine (-NHNH₂) substituent at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. Its molecular formula is C₁₀H₂₁N₃O₂ (free base), with a molecular weight of 231.29 g/mol (calculated). The Boc group serves to protect the piperidine nitrogen during synthetic processes, while the hydrazinyl moiety enables diverse reactivity, such as condensation reactions to form hydrazones or coupling with carbonyl groups . This compound is widely employed as a building block in pharmaceutical synthesis, particularly for central nervous system (CNS) drug candidates and nipecotic acid derivatives .

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 3-hydrazinylpiperidine-1-carboxylate |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-5-8(7-13)12-11/h8,12H,4-7,11H2,1-3H3 |

InChI Key |

CEZFVNQLHGIYJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydrazinylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, tert-butyl 3-hydroxypiperidine-1-carboxylate can be dissolved in a suitable solvent such as tetrahydrofuran (THF), and hydrazine hydrate is added to the solution. The reaction mixture is then stirred at room temperature for several hours to complete the reaction .

Industrial Production Methods

Industrial production methods for tert-butyl 3-hydrazinylpiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group and Reactivity

The table below highlights key differences in functional groups and reactivity among tert-butyl 3-hydrazinylpiperidine-1-carboxylate and analogs:

Physicochemical Properties

- Solubility : The hydrazinyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the hydroxyl analog shows higher solubility in water and alcohols .

- Stability : The Boc group in all compounds provides stability under basic conditions but is cleaved under acidic conditions (e.g., TFA) .

Research Findings and Case Studies

- Drug Intermediate Synthesis : Tert-butyl 3-hydrazinylpiperidine-1-carboxylate was utilized in the synthesis of a nitro-pyrimidine derivative (Example 17, EP 3 590 938 B1), demonstrating its role in forming complex amines for kinase inhibitors .

- Comparative Reactivity: The hydrazinyl group’s nucleophilicity enables faster condensation with ketones compared to hydroxyl or benzylamino analogs, as shown in kinetic studies .

Biological Activity

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate (TBHP) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the available literature on its biological activity, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : CC(C)(C)OC(=O)N1CCCC(C1)NN

- InChIKey : CEZFVNQLHGIYJN-UHFFFAOYSA-N

The compound features a hydrazinyl group attached to a piperidine ring, which is known for its role in various biological activities. The tert-butyl group enhances its lipophilicity, potentially impacting its bioavailability and interaction with biological targets.

Neuroprotective Effects

Recent studies have indicated that TBHP may exhibit neuroprotective properties. For instance, it has been suggested that compounds with similar structures can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. These activities can prevent amyloid-beta aggregation, a hallmark of Alzheimer's disease.

In vitro studies demonstrated that TBHP could enhance cell viability in astrocytes exposed to amyloid-beta , suggesting a protective effect against neurotoxicity. Specifically, the compound showed a significant reduction in TNF-α production, which is associated with inflammatory responses in neurodegenerative conditions .

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) is critical for treating cognitive disorders. Compounds similar to TBHP have demonstrated significant AChE inhibitory activity. For example, one study reported an IC value of 15.4 nM for related compounds, indicating potent inhibition . Such activity suggests that TBHP could be explored further for its potential as a therapeutic agent in managing conditions like Alzheimer's disease.

In Vitro Studies

A study assessing the effects of TBHP on astrocyte cells treated with amyloid-beta showed:

- Cell Viability : Treatment with TBHP led to a 62.98% viability rate compared to 43.78% in untreated cells.

- Cytokine Production : TBHP reduced TNF-α levels but did not significantly alter IL-6 levels, indicating a selective modulation of inflammatory responses .

In Vivo Studies

In vivo assessments using animal models have shown mixed results regarding the efficacy of TBHP. While some protective effects were noted against neurotoxic agents like scopolamine, the overall impact on cognitive function was less pronounced than that observed with established treatments like galantamine. This discrepancy may be attributed to the compound's bioavailability in the central nervous system .

Comparative Analysis of Related Compounds

| Compound Name | AChE Inhibition (IC) | β-secretase Inhibition (IC) | Neuroprotective Effects |

|---|---|---|---|

| TBHP | Not yet determined | Not yet determined | Moderate |

| M4 (related) | 0.17 μM | 15.4 nM | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.